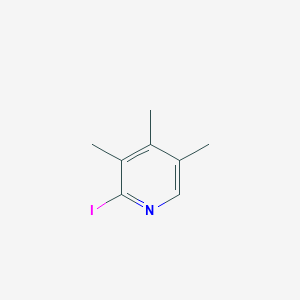
2-Iodo-3,4,5-trimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3,4,5-trimethylpyridine is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by methyl groups, and the hydrogen at position 2 is replaced by an iodine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodo-3,4,5-trimethylpyridine can be synthesized through various methods. One common approach involves the iodination of 3,4,5-trimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3,4,5-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-3,4,5-trimethylpyridine or 2-cyano-3,4,5-trimethylpyridine can be formed.
Oxidation Products: Oxidation of the methyl groups can yield compounds like 3,4,5-trimethylpyridinecarboxylate.
Aplicaciones Científicas De Investigación
2-Iodo-3,4,5-trimethylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodo-3,4,5-trimethylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Uniqueness
2-Iodo-3,4,5-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other trimethylpyridine derivatives. The iodine atom makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Propiedades
Fórmula molecular |
C8H10IN |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
2-iodo-3,4,5-trimethylpyridine |
InChI |
InChI=1S/C8H10IN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |
Clave InChI |
RSDZFBPRCCZPFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)

![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)
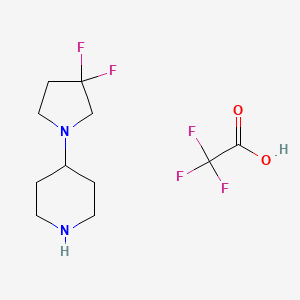

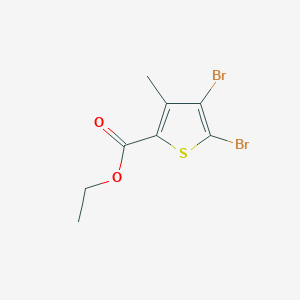
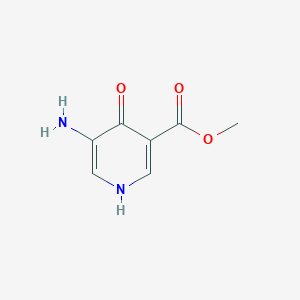
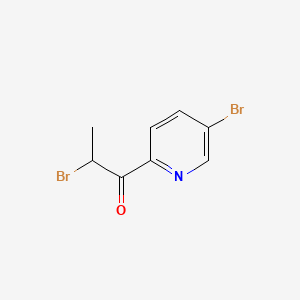

![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)
